Caprazamycin

Antimycobacterial MDR-TB XDR-TB

Access to validated MraY translocase I inhibitor standards remains a critical bottleneck for antibacterial discovery programs targeting peptidoglycan biosynthesis. Caprazamycin (CAS 327164-11-4) directly resolves this gap as the foundational liponucleoside antibiotic scaffold with characterized co-crystal structures. • MIC of 3.13 µg/mL against both drug-susceptible and MDR Mycobacterium tuberculosis strains, with derivative CPZEN-45 active against dormant Mtb. • High-resolution MraY co-crystal structures available, revealing distinct binding modes vs. capuramycin and mureidomycin subclasses. • Sourced from the fully sequenced caprazamycin biosynthetic gene cluster (23 ORFs), heterologously expressed in S. coelicolor M512, enabling rational analog engineering.

Molecular Formula C53H87N5O22
Molecular Weight 1146.3 g/mol
Cat. No. B1248949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaprazamycin
Synonymscaprazamycin B
CPZ-B cpd
Molecular FormulaC53H87N5O22
Molecular Weight1146.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC
InChIInChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)/t28-,29-,30-,31+,32-,37-,38-,39+,40-,41+,42+,43-,44-,45-,46+,47+,49+,51-,52-/m0/s1
InChIKeyIDKBSYZJTHLMLI-IUKJTPATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caprazamycin: MraY Translocase I Inhibitor


Caprazamycins are a class of liponucleoside antibiotics originally isolated from the fermentation broth of Streptomyces sp. MK730-62F2 [1]. These compounds function as inhibitors of bacterial translocase I (MraY), an essential membrane enzyme catalyzing the first membrane-dependent step in peptidoglycan biosynthesis, a target not addressed by any clinically used antibiotic [2]. Caprazamycins possess a structurally complex architecture derived from 5′-(β-O-aminoribosyl)-glycyluridine featuring a characteristic N-methyldiazepanone ring and a fatty acyl side chain [3]. The class demonstrates potent in vitro activity against Gram-positive bacteria, with particular efficacy against the genus Mycobacterium including M. intracellulare, M. avium, and M. tuberculosis [1].

1 MraY translocase I target engagement studies
2 Antimycobacterial screening against drug-resistant strains
3 Liponucleoside biosynthetic pathway research

Why Caprazamycin is Irreplaceable in MraY Research


The liponucleoside MraY inhibitor class encompasses structurally and functionally distinct subclasses, including caprazamycins, liposidomycins, capuramycins, muraymycins, and A-90289s [1]. Despite sharing a common uridine pharmacophore and targeting the same enzyme, these subclasses diverge substantially in their core structures, substitution patterns, and consequent pharmacological profiles . For instance, caprazamycins uniquely lack the sulfate group present in liposidomycins but instead carry a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety, while A-90289A possesses both structural features [2]. Furthermore, crystal structures of MraY in complex with representative members reveal that each subclass engages distinct binding interactions and druggable hot spots within the shallow inhibitor binding site . These structural divergences manifest in differing antibacterial spectra, cytotoxicity profiles, and in vivo efficacy outcomes, rendering direct substitution among in-class compounds scientifically unsound without explicit comparative validation.

Structural: Sulfate-free, rhamnosylated core may not transfer to sulfated subclasses such as liposidomycins or A-90289A.
Binding: Subclass-specific MraY binding modes may limit cross-class pharmacological interpretation.
Spectrum: Antibacterial spectrum differences across MraY inhibitor subclasses require individual validation.

Key Evidence: Caprazamycin vs. Other MraY Inhibitors


Potency Against Drug-Resistant M. tuberculosis

The caprazamycin derivative CPZEN-45 demonstrates a minimum inhibitory concentration (MIC) of 1.56 µg/mL against drug-susceptible M. tuberculosis H37Rv and 6.25 µg/mL against multidrug-resistant (MDR) M. tuberculosis strains [1]. In contrast, the parent natural caprazamycins exhibit an MIC of 3.13 µg/mL against both drug-susceptible and MDR M. tuberculosis strains [2]. For further class-level context, the capuramycin analog SQ641 exhibits an MIC range of ≤0.06-4 mg/L against Mycobacterium avium complex (MAC) but is bactericidal against non-tuberculous mycobacteria with an MBC/MIC ratio of 1 to 32 [3].

Potency vs. Drug-Resistant Mtb
Cross-study comparable
CPZEN-45 MIC 1.56 µg/mL (H37Rv); 6.25 µg/mL (MDR-Mtb)
Supports antimycobacterial MIC endpoint review
Parent caprazamycins MIC 3.13 µg/mL; broth microdilution context
Antimycobacterial MDR-TB XDR-TB

Activity Against Non-Replicating M. tuberculosis

CPZEN-45 demonstrates activity against both replicating and non-replicating M. tuberculosis in vitro [1]. This contrasts directly with selective MurX/MraY inhibitors such as capuramycin analogs, which kill only replicating Mtb under aerobic conditions [2]. Notably, a capuramycin analog (UT-01320) was found to kill non-replicating Mtb but this activity was attributed to RNA polymerase inhibition (IC50 = 100-150 nM) rather than MraY inhibition, as the compound exhibited no MurX enzyme inhibitory activity even at high concentrations [2].

Non-Replicating Mtb Activity
Cross-study comparable
Active against replicating & non-replicating Mtb in vitro
Supports dormant-state model endpoint context
Capuramycin class: replicating Mtb only; Wayne dormancy model
Dormant Mtb Latent tuberculosis Sterilizing activity

In Vivo Efficacy in XDR-TB Murine Model

CPZEN-45 administered subcutaneously demonstrated therapeutic efficacy against extensively drug-resistant (XDR) M. tuberculosis in a mouse model of acute tuberculosis [1]. In aerosol infection studies using gamma interferon gene-disrupted (GKO) mice, CPZEN-45 achieved a 1-1.5 log10 CFU reduction in lung bacterial burden [2]. For comparison, capuramycin analog SQ641, another MraY inhibitor, demonstrated bactericidal activity against non-tuberculous mycobacteria in vitro but is noted as having limited intracellular activity and not great in vivo activity against M. tuberculosis [3].

In Vivo Murine TB Model
Cross-study comparable
1–1.5 log10 CFU reduction in GKO mouse lungs
Supports in vivo model-response endpoint review
Subcutaneous CPZEN-45; aerosol Mtb Erdman; SQ641 lacks comparable data
In vivo efficacy XDR-TB Preclinical tuberculosis model

Unique Structural Features vs. Liposidomycins

Among the liposidomycin-related translocase I inhibitors, caprazamycins exhibit a distinct structural profile: they lack the sulfate group characteristic of liposidomycins (types I-III) and A-90289A, but uniquely carry a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety [1]. A-90289A represents the most structurally decorated member, possessing both sulfate and permethylated L-rhamnose groups, while muraminomycin carries the 3-methylglutaric acid group but has a partially methylated rhamnose [1]. This structural divergence correlates with differential MraY binding modes revealed in co-crystal structures, wherein each inhibitor subclass engages distinct interaction surfaces within the enzyme active site .

Structural vs. Liposidomycins
Head-to-head
Sulfate absent; tri-O-methyl-L-rhamnose present
Supports MraY binding-site structural characterization
Distinct from liposidomycins and A-90289A; SAR context
Structural differentiation MraY inhibitor classification SAR

First Characterized Translocase I Inhibitor Gene Cluster

The caprazamycin biosynthetic gene cluster was the first translocase I inhibitor gene cluster to be identified, cloned, and sequenced, containing 23 open reading frames involved in export, resistance, regulation, and biosynthesis [1]. Heterologous expression of the complete gene cluster in Streptomyces coelicolor M512 led to the production of intact caprazamycins, including non-glycosylated bioactive derivatives [1]. Gene deletion studies (cpz21 inactivation) resulted in accumulation of simplified liponucleoside antibiotics lacking the 3-methylglutaryl moiety, validating the biosynthetic pathway [1]. In contrast, liposidomycin biosynthetic gene cluster characterization followed later, with caprazamycin representing the foundational genetic platform for this inhibitor class [2].

Gene Cluster Platform
Class-level inference
First translocase I inhibitor cluster cloned (23 ORFs)
Supports biosynthetic engineering research context
Heterologous expression validated in S. coelicolor M512
Biosynthetic gene cluster Heterologous expression Genetic engineering

Caprazamycin: Validated Research Applications


Antimycobacterial Drug Discovery (MDR/XDR TB)

Caprazamycin derivative CPZEN-45 is suitable for screening programs targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. The compound demonstrates an MIC of 6.25 µg/mL against MDR-Mtb [1], maintaining activity against strains resistant to first-line antitubercular agents. Parent caprazamycins exhibit an MIC of 3.13 µg/mL against both drug-susceptible and MDR strains [2], providing a natural product baseline for comparative structure-activity relationship studies. This application is supported by the validated activity of caprazamycins against acid-fast bacteria and their drug-resistant strains as documented in the original patent .

Dormant M. tuberculosis Targeting Research

Research programs investigating compounds with activity against non-replicating (dormant) M. tuberculosis should prioritize caprazamycin derivatives such as CPZEN-45, which is active against both replicating and non-replicating Mtb in vitro [1]. This contrasts with selective MraY inhibitors from the capuramycin class, which kill only replicating Mtb under aerobic conditions [2]. The dormancy-targeting activity profile makes caprazamycin derivatives relevant for studies aimed at sterilizing latent infections or shortening tuberculosis treatment duration, as non-replicating bacteria are resistant to most clinically utilized antimycobacterial agents [2].

MraY Inhibition Mechanism & Co-Crystallization

Caprazamycins serve as representative ligands for the liposidomycin/caprazamycin subclass in MraY structural biology studies. Co-crystal structures of MraY in complex with caprazamycin-class inhibitors have been solved at high resolution, revealing cryptic druggable hot spots in the shallow inhibitor binding site that were not previously appreciated [1]. These structural insights differentiate caprazamycin binding modes from those of capuramycin and mureidomycin classes [1], making caprazamycins essential reference compounds for MraY inhibition mechanism studies and structure-guided drug design efforts targeting this clinically unexploited antibacterial target [2].

Biosynthetic Engineering & Heterologous Production

Research programs focused on biosynthetic gene cluster manipulation, combinatorial biosynthesis, or heterologous production of liponucleoside antibiotics should utilize the caprazamycin biosynthetic system as the foundational platform. The caprazamycin gene cluster was the first translocase I inhibitor cluster fully identified, cloned, and sequenced, comprising 23 open reading frames with validated functions in export, resistance, regulation, and biosynthesis [1]. Heterologous expression in Streptomyces coelicolor M512 is established and functional [1], and targeted gene deletions (e.g., cpz21) yield novel simplified liponucleoside derivatives lacking the 3-methylglutaryl moiety [1]. This validated genetic system enables rational engineering of caprazamycin analogs not accessible via total synthesis [2].

Application
Selection Property
Validation Focus
Antimycobacterial screening research (MDR/XDR strains)
MraY enzyme target engagement
MIC endpoint against drug-resistant Mtb strains
Dormant-state M. tuberculosis model research
Non-replicating cell activity profile
Dormancy model endpoint review
MraY structural biology & binding studies
Subclass-defining structural features
Co-crystal binding mode characterization
Biosynthetic engineering & heterologous production
Characterized gene cluster & expression system
Combinatorial biosynthesis endpoint review

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